molecular formula C15H21NO11 B576257 C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide CAS No. 189633-60-1

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide

Cat. No. B576257
M. Wt: 391.329
InChI Key: UQCDSFPUJABSNF-NLRWUALESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide is a compound with the molecular formula C15H21NO11 and a molecular weight of 391.33 . It is used in proteomics research and plays a crucial role in targeting specific cellular pathways associated with compound resistance and cancer progression .


Molecular Structure Analysis

The molecular structure of C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide is complex, as indicated by its molecular formula C15H21NO11 . The InChI string and Canonical SMILES provide a detailed representation of its structure .

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamoyl-6-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO11/c1-6(17)23-5-10-11(24-7(2)18)12(25-8(3)19)13(26-9(4)20)15(22,27-10)14(16)21/h10-13,22H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCDSFPUJABSNF-NLRWUALESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)(C(=O)N)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@](O1)(C(=O)N)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-B-D-galactopyranosyl)formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.